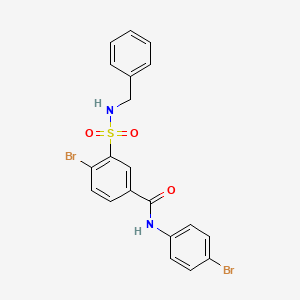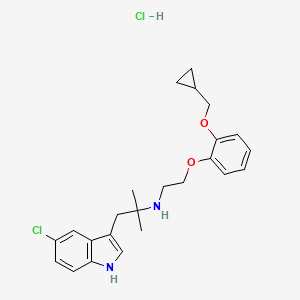
Z-Arg(Z)2-OH
Vue d'ensemble
Description
Z-Arg(Z)2-OH, also known as Nα,Nδ,Nω-tri-Z-L-arginine, is an arginine derivative . It has been used as an important reagent in a variety of biochemical, biological, and medicinal applications. It is recognized to be beneficial as ergogenic dietary substances .
Synthesis Analysis
Z-Arg(Z)2-OH is synthesized by solid-phase synthesis . It is used as an alkylation agent in peptide synthesis . It is an important intermediate in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of other compounds such as amines, amides, and alcohols.Molecular Structure Analysis
The linear formula of Z-Arg(Z)2-OH is C6H5CH2OCONHC(=NH)N(COOCH2C6H5)CH2CH2CH2CH(NHCOOCH2C6H5)COOH . It has a molecular weight of 576.60 .Chemical Reactions Analysis
Z-Arg(Z)2-OH prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . It is also reported that the dispersion interaction plays a critical role in the stabilization of model dipeptide Z-Arg-OH, even greater than the conventional hydrogen bond .Physical And Chemical Properties Analysis
Z-Arg(Z)2-OH has a CAS Number of 14611-34-8 and an EC Number of 238-647-8 . It is recommended to store it at a temperature below -20°C .Applications De Recherche Scientifique
Tri-Cbz-L-arginine, also known as Tris(carbobenzoxy)-L-arginine or Z-Arg(Z)2-OH, is a compound with several applications in scientific research. Below are detailed sections focusing on unique applications of this compound:
Gene and Drug Delivery
Tri-Cbz-L-arginine is often covalently linked to vectors for gene or drug delivery. This linkage aims to increase the transfection activity and reduce toxicity, enhancing the delivery system’s efficiency .
Biochemical Research as Inhibitors
In biochemical research, Tri-Cbz-L-arginine derivatives serve as potent, irreversible inhibitors of trypsin and TLPs (trypsin-like proteases). These derivatives contain an N-alkyl glycine analogue of arginine, which is crucial for the inhibition process .
Chromatography and Mass Spectrometry
The compound is utilized in chromatography or mass spectrometry applications to fulfill sample manipulation needs during these processes .
Mécanisme D'action
Target of Action
Tri-Cbz-L-arginine, also known as Z-Arg(Z)2-OH, is a derivative of the amino acid arginine . The primary targets of this compound are likely to be enzymes that interact with arginine, such as arginase and nitric oxide synthase (NOS) . These enzymes play crucial roles in various biological processes, including the urea cycle, immune response, and vasodilation .
Mode of Action
It is known that the compound acts as a protective agent for arginine in peptide synthesis . The carbobenzoxy (Cbz) groups in the compound protect the amino functions of arginine during synthesis, preventing unwanted reactions . This allows for the controlled synthesis of complex peptides.
Biochemical Pathways
Tri-Cbz-L-arginine is involved in the arginine metabolism pathway . It can participate in the L-arginine decarboxylase pathway, the L-arginine deiminase pathway, and the L-arginine oxidase/dehydrogenase pathway . These pathways are crucial for the synthesis of polyamines and the production of nitric oxide, a potent vasodilator .
Pharmacokinetics
It is known that the compound is used in peptide synthesis, suggesting that it may be metabolized and excreted following its incorporation into peptides . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on the specific conditions of the synthesis and the nature of the resulting peptides.
Result of Action
The primary result of Tri-Cbz-L-arginine’s action is the successful synthesis of peptides with arginine residues . By protecting the amino functions of arginine, the compound allows for the controlled addition of arginine to peptide chains. This can lead to the production of complex peptides with diverse biological activities.
Action Environment
The action of Tri-Cbz-L-arginine is highly dependent on the environment in which it is used. In the context of peptide synthesis, factors such as temperature, pH, and the presence of other reactants can influence the efficacy and stability of the compound . Therefore, careful control of these environmental factors is crucial for the successful use of Tri-Cbz-L-arginine in peptide synthesis.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-[(E)-N'-phenylmethoxycarbonylcarbamimidoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGAXJCIEJGVFV-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN(/C(=N/C(=O)OCC2=CC=CC=C2)/N)C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N'-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid | |
CAS RN |
14611-34-8 | |
| Record name | 12-(Phenylmethyl) (10S)-10-carboxy-5-imino-3-oxo-1-phenyl-6-[(phenylmethoxy)carbonyl]-2-oxa-4,6,11-triazadodecan-12-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14611-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)
![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)
![1-[(3-chlorophenyl)methyl]pyrrole-2-carboxylic Acid](/img/structure/B1680051.png)



![2-[2-Chloro-4-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)phenoxy]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B1680057.png)
![(10R,11R,15R,19S)-10-Amino-6-hydroxy-1-azapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraen-17-one;hydrochloride](/img/structure/B1680058.png)
